4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine is a chemical compound recognized for its potential therapeutic applications. This compound, also known by its alternative name peribedil, is categorized under the class of piperazine derivatives and is primarily investigated for its dopaminergic activity, making it of interest in the treatment of neurological disorders such as Parkinson's disease.
4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine belongs to the category of benzodioxole derivatives and pyrimidine derivatives. Its structural components include a benzodioxole moiety, a piperazine ring, and a pyrimidine framework, which contribute to its biological activity.
The synthesis of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine typically involves a multi-step process. One reported method includes the reaction of 5-chlorobenzo[1,3]dioxole with 2-(piperazin-1-yl)pyrimidine in the presence of triethylamine as a catalyst. The reaction is conducted in isopropanol under reflux conditions for approximately two hours .
The reaction mixture upon completion is subjected to recrystallization from ethanol to yield colorless crystals suitable for X-ray crystallography. The crystallographic studies reveal intricate details about the compound's three-dimensional structure and confirm its purity and identity.
The molecular structure of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine features several key components:
The dihedral angle between the mean planes of the pyrimidine and benzene rings is measured at 56.5 degrees, indicating a significant degree of torsion within the molecule .
The compound's structural data includes:
The primary chemical reactions involving this compound focus on its interactions with biological targets, particularly dopamine receptors. As a dopamine agonist, it mimics the action of dopamine in the brain, which is crucial for managing symptoms associated with Parkinson's disease.
The reactions can be analyzed through pharmacological studies that assess binding affinities to dopamine receptors and subsequent signaling pathways activated by these interactions. This analysis often involves in vitro assays using cell lines expressing specific receptor types.
The mechanism by which 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine exerts its effects primarily involves:
Studies indicate that this compound shows efficacy in reducing tremors and improving motor function in models of Parkinson's disease . Quantitative data from binding assays provide further insights into its potency compared to other dopaminergic agents.
The physical properties of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine include:
Chemical properties encompass:
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structural integrity and purity.
4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine is primarily used in:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4